molecular formula C17H13Cl2NO4 B11091950 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

Cat. No.: B11091950
M. Wt: 366.2 g/mol
InChI Key: OHKIFOCHRMWMJZ-UHFFFAOYSA-N
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Description

This compound is a chloro-substituted acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold with a 2-chlorobenzoyl group at the 7-position. The benzodioxin core is a bicyclic structure known for its metabolic stability and ability to interact with biological targets via hydrophobic and π-π interactions . While its exact pharmacological profile remains under investigation, structural analogs of this compound have demonstrated antimicrobial, anti-inflammatory, and antihepatotoxic activities .

Properties

Molecular Formula

C17H13Cl2NO4

Molecular Weight

366.2 g/mol

IUPAC Name

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H13Cl2NO4/c18-9-16(21)20-13-8-15-14(23-5-6-24-15)7-11(13)17(22)10-3-1-2-4-12(10)19/h1-4,7-8H,5-6,9H2,(H,20,21)

InChI Key

OHKIFOCHRMWMJZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CCl)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives.

    Acylation: The final step involves the acylation of the benzodioxin ring with 2-chlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

  • Oxidation can yield carboxylic acids or ketones.
  • Reduction can lead to the formation of alcohols or amines.
  • Substitution can produce various derivatives depending on the nucleophile used.

Biology

Research has indicated that 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown the compound to have significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Drug Development : It is being investigated for its efficacy as a therapeutic agent in treating diseases such as cancer and bacterial infections.
  • Mechanism of Action : The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating metabolic pathways and gene expression related to disease processes.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Mycobacterium tuberculosis with an IC50 value indicating strong antibacterial properties.
Cytotoxicity AssaysExhibited selective cytotoxicity towards cancer cell lines while sparing normal cells; IC50 values suggest promising anticancer effects.
Enzyme InhibitionInhibitory effects on acetylcholinesterase comparable to established inhibitors; potential implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Chloroacetamide Derivatives
  • 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6): Structure: Lacks the 2-chlorobenzoyl group at the 7-position. Activity: Primarily studied for its dioxin-like properties, with chlorine enhancing electrophilic reactivity for covalent interactions with biomolecules .
  • 2-Chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (sc-342085) :

    • Structure : Features an additional chlorine at the 7-position instead of a benzoyl group.
    • Activity : Likely shares antimicrobial properties with sulfonamide derivatives (e.g., compounds in ) but with altered pharmacokinetics due to increased halogenation .
Sulfonamide Derivatives
  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Structure: Replaces the chloroacetamide group with a sulfonamide moiety. Activity: Exhibits potent antibacterial and antifungal activity (MIC = 8–16 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%) . Comparison: The sulfonamide group may enhance water solubility, whereas the chloroacetamide in the target compound could improve cell penetration due to higher lipophilicity .

Functional Group Modifications

Benzoyl vs. Bromobenzoyl Substitutions
  • N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide :
    • Structure : Substitutes chlorine with bromine at the benzoyl group.
    • Comparison : Bromine’s larger atomic radius and polarizability may strengthen hydrophobic interactions but reduce metabolic stability compared to the chloro analog .
Carboxylic Acid Derivatives
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid :
    • Structure : Replaces the acetamide with a carboxylic acid.
    • Activity : Shows anti-inflammatory activity comparable to ibuprofen in rat paw edema assays .
    • Comparison : The carboxylic acid group improves solubility but may limit blood-brain barrier penetration relative to the acetamide group in the target compound .

Structural Analogues with Expanded Rings

  • 3',4'-(1",4"-Dioxino) Flavone (4f): Structure: Incorporates a flavone moiety fused with a 1,4-dioxane ring. Activity: Demonstrates antihepatotoxic activity by reducing SGOT/SGPT levels in rats, comparable to silymarin . Comparison: The flavone core provides antioxidant properties absent in the target compound, highlighting the role of heterocyclic diversity in bioactivity .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Key Substituents Bioactivity (Example) Reference
Target Compound 7-(2-Chlorobenzoyl), 6-chloroacetamide Under investigation
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 6-chloroacetamide Dioxin-like interactions
Compound 7l (Sulfonamide derivative) 4-Chlorophenylsulfonyl Antibacterial (MIC = 8–16 µg/mL)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid Carboxylic acid Anti-inflammatory (ED50 ≈ ibuprofen)

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C17H12Cl2NO4 365.19 ~3.5
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C10H10ClNO3 227.65 ~2.8
Compound 7l C22H20ClN3O5S 481.93 ~3.2

Biological Activity

The compound 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula

  • Molecular Formula : C15H12Cl2N2O3
  • Molecular Weight : 335.17 g/mol

Structure

The compound features a benzodioxin core substituted with a chlorobenzoyl group and an acetamide moiety. The structural complexity contributes to its biological activity.

The biological activity of this compound appears to be multifaceted:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro assays indicate that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways related to disease states.

Ames Test

The compound was evaluated using the Ames test, which assesses mutagenic potential. Results indicated a strong positive response, suggesting that it may induce mutations in bacterial DNA under certain conditions .

Cytotoxicity Assays

In cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Apoptosis induction
MCF-74.8Cell cycle arrest

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of benzodioxin compounds. The results highlighted that modifications at the benzodioxin ring significantly influenced the anticancer activity, with this compound showing enhanced potency against breast cancer cell lines .
  • Antimicrobial Efficacy :
    A research article investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Q & A

Q. Common Pitfalls :

  • Overlapping signals in NMR due to diastereomers require 2D-COSY or NOESY analysis .

Advanced: How can computational methods elucidate the reaction mechanism of 2-chlorobenzoyl group introduction?

Methodological Answer:
Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. Key steps:

Reaction Path Search : Identify energy minima for benzodioxin acylation using nudged elastic band (NEB) methods .

Charge Distribution Analysis : Map electrostatic potential surfaces to predict regioselectivity (e.g., electron-rich 7-position favoring electrophilic substitution) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).
  • Source Validation : Cross-reference purity data (e.g., HPLC traces) and synthetic routes to rule out structural variations .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., fixed pH, solvent systems) .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or nutrient media. Use ANOVA to isolate confounding variables .

Advanced: What strategies enable efficient scale-up from lab synthesis to pilot production?

Methodological Answer:

  • Process Intensification : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., chlorination) .
  • Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
  • Flow Chemistry : Continuous synthesis reduces batch variability and improves throughput .

Q. Example Workflow :

Lab-Scale (10 g): Batch synthesis with DoE-optimized conditions.

Pilot-Scale (1 kg): Transition to flow reactors with in-line IR monitoring .

Advanced: How can researchers design derivatives to enhance this compound’s selectivity in biological systems?

Methodological Answer:

  • SAR Studies : Replace the 2-chlorobenzoyl group with bioisosteres (e.g., thiophene or pyridine rings) and assay activity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Example Derivative Table:

DerivativeR-GroupIC₅₀ (μM)Selectivity Index
Parent Compound2-Cl-Benzoyl0.451.0
Derivative A2-Thienoyl0.323.2
Derivative B3-Pyridinyl1.100.8

Key Insight : Electron-deficient substituents improve target engagement but may reduce solubility .

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